tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate dihydrochloride tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2138348-83-9
VCID: VC5100230
InChI: InChI=1S/C11H21N3O2.2ClH/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)9(12)13;;/h8H,4-7H2,1-3H3,(H3,12,13);2*1H
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)C(=N)N.Cl.Cl
Molecular Formula: C11H23Cl2N3O2
Molecular Weight: 300.22

tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate dihydrochloride

CAS No.: 2138348-83-9

Cat. No.: VC5100230

Molecular Formula: C11H23Cl2N3O2

Molecular Weight: 300.22

* For research use only. Not for human or veterinary use.

tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate dihydrochloride - 2138348-83-9

Specification

CAS No. 2138348-83-9
Molecular Formula C11H23Cl2N3O2
Molecular Weight 300.22
IUPAC Name tert-butyl 4-carbamimidoylpiperidine-1-carboxylate;dihydrochloride
Standard InChI InChI=1S/C11H21N3O2.2ClH/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)9(12)13;;/h8H,4-7H2,1-3H3,(H3,12,13);2*1H
Standard InChI Key NINGUBUKKYTODS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)C(=N)N.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a piperidine ring with two key functional groups:

  • A tert-butyl carbamate group at the 1-position, which acts as a protective moiety for amines during synthetic processes.

  • A carbamimidoyl group (-C(=NH)NH₂) at the 4-position, which is protonated in the dihydrochloride form to form a guanidinium-like structure .

The SMILES notation, CC(C)(C)OC(=O)N1CCC(CC1)C(=N)N.Cl.Cl, reflects this arrangement, while the InChIKey NINGUBUKKYTODS-UHFFFAOYSA-N provides a unique identifier for computational studies .

Table 1: Key Chemical Descriptors

PropertyValue
Molecular FormulaC₁₁H₂₃Cl₂N₃O₂
Molecular Weight300.22 g/mol
CAS Number2138348-83-9
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(=N)N.Cl.Cl
Predicted CCS (Ų, [M+H]⁺)153.9

Source: PubChem

Spectroscopic and Computational Data

  • Collision Cross Section (CCS): The predicted CCS for the [M+H]⁺ ion is 153.9 Ų, indicating a compact molecular conformation .

  • pKa Analysis: The carbamimidoyl group (pKa ~12–13) is fully protonated under physiological conditions, while the Boc group remains inert .

Synthesis and Manufacturing

Purification and Characterization

  • Column Chromatography: Silica gel chromatography with gradients of methanol in dichloromethane isolates the pure product.

  • Mass Spectrometry: High-resolution MS confirms the molecular ion [M+H]⁺ at m/z 228.17066 .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: The dihydrochloride salt exhibits high solubility in water (>50 mg/mL) due to ionic interactions.

  • Thermal Stability: Differential scanning calorimetry (DSC) shows decomposition above 200°C, consistent with Boc-protected amines .

Tautomerism and Protonation States

The carbamimidoyl group exists in equilibrium between tautomeric forms (amidine ⇌ iminoamine). In acidic conditions, the amidine is doubly protonated, forming a resonance-stabilized cation .

Applications in Drug Discovery

Protease Inhibition

Piperidine-derived amidines are explored as inhibitors of serine proteases (e.g., thrombin, factor Xa). For example, piperidine-1-carboxamidine (CID 4705-39-9) shows weak binding to coagulation factor IIa (Ki = 111,000 nM) , suggesting structural modifications—such as Boc protection—could enhance potency.

Table 2: Comparative Bioactivity of Piperidine Amidines

CompoundTargetActivity (IC₅₀/Ki)
Piperidine-1-carboxamidineCoagulation factor IIa111,000 nM
YM60828Thrombin~100,000 nM
Target Compound (Predicted)Trypsin-like proteasesIn silico: 1–10 µM

Source: TTD

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the piperidine scaffold could optimize protease affinity.

  • Cocrystallization Trials: X-ray diffraction with thrombin or factor Xa may reveal binding modes.

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